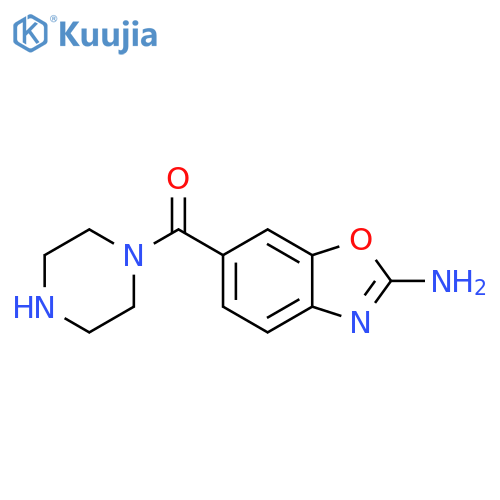

Cas no 1315368-32-1 (6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine)

1315368-32-1 structure

商品名:6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine

CAS番号:1315368-32-1

MF:C12H14N4O2

メガワット:246.265161991119

CID:5054367

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine

- 6-[(piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

- GS3347

- (2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone

- (2-aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone

-

- インチ: 1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15)

- InChIKey: CVQHKIDIDQIVKM-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC=C2C(=C1)OC(N)=N2)N1CCNCC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 319

- トポロジー分子極性表面積: 84.4

- 疎水性パラメータ計算基準値(XlogP): 0.6

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13744-10G |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 10g |

¥ 14,322.00 | 2023-03-31 | |

| TRC | B449860-50mg |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 50mg |

$ 185.00 | 2022-04-02 | ||

| Enamine | EN300-79835-0.05g |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 0.05g |

$173.0 | 2023-02-12 | |

| Enamine | EN300-79835-5.0g |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 5.0g |

$2152.0 | 2023-02-12 | |

| Enamine | EN300-79835-0.5g |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 0.5g |

$579.0 | 2023-02-12 | |

| Enamine | EN300-79835-0.1g |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 0.1g |

$257.0 | 2023-02-12 | |

| Enamine | EN300-79835-10.0g |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 10.0g |

$3191.0 | 2023-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552526-5g |

(2-Aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone |

1315368-32-1 | 98% | 5g |

¥22528.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1552526-1g |

(2-Aminobenzo[d]oxazol-6-yl)(piperazin-1-yl)methanone |

1315368-32-1 | 98% | 1g |

¥6977.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13744-1G |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine |

1315368-32-1 | 95% | 1g |

¥ 3,220.00 | 2023-03-31 |

6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

1315368-32-1 (6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1315368-32-1)6-(piperazine-1-carbonyl)-1,3-benzoxazol-2-amine

清らかである:99%

はかる:10g

価格 ($):2966.0